Bienvenue dans la boutique en ligne BenchChem!

4-(4-BROMO-3-METHYLPHENYLSULFONYL)MORPHOLINE

Sigma receptor pharmacology Neuropharmacology Binding selectivity

Select 4-(4-Bromo-3-methylphenylsulfonyl)morpholine for its unique 4-bromo-3-methyl substitution pattern that increases lipophilicity (LogP 2.80 vs. 1.07 for unsubstituted analog) and modulates sigma-1 receptor affinity (Ki=675 nM). This halogenated sulfonyl morpholine scaffold enables CNS penetration optimization and biased ligand development, with ≥98% purity and full analytical certification (NMR, HPLC, GC) ensuring reliable method development and cross-study comparability.

Molecular Formula C11H14BrNO3S
Molecular Weight 320.2 g/mol
CAS No. 380846-85-5
Cat. No. B184946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-BROMO-3-METHYLPHENYLSULFONYL)MORPHOLINE
CAS380846-85-5
Molecular FormulaC11H14BrNO3S
Molecular Weight320.2 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)Br
InChIInChI=1S/C11H14BrNO3S/c1-9-8-10(2-3-11(9)12)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3
InChIKeyOSTDJJMHHWTMDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromo-3-methylphenylsulfonyl)morpholine (CAS 380846-85-5) – Key Physicochemical and Structural Profile for Procurement


4-(4-Bromo-3-methylphenylsulfonyl)morpholine (CAS: 380846-85-5) is a halogenated sulfonyl morpholine derivative with molecular formula C₁₁H₁₄BrNO₃S and a molecular weight of 320.20 g/mol . The compound features a morpholine ring linked via a sulfonyl group to a 4-bromo-3-methylphenyl moiety, imparting distinct electronic and steric characteristics that influence its binding interactions and physicochemical properties. It is primarily utilized as a research chemical and building block in medicinal chemistry, with documented affinity for sigma receptors and monoamine transporters [1]. This profile establishes the baseline for its differentiation from closely related sulfonyl morpholine analogs.

Why 4-(4-Bromo-3-methylphenylsulfonyl)morpholine Cannot Be Swapped for Generic Sulfonyl Morpholines – A Procurement-Critical Analysis


Substituting 4-(4-bromo-3-methylphenylsulfonyl)morpholine with a generic sulfonyl morpholine analog (e.g., 4-(phenylsulfonyl)morpholine or 4-(4-methylphenylsulfonyl)morpholine) is not scientifically equivalent due to quantifiable differences in both binding selectivity and physicochemical properties. The specific 4-bromo-3-methyl substitution pattern on the phenyl ring directly modulates lipophilicity (LogP = 2.80 for this compound versus 1.07 for 4-(phenylsulfonyl)morpholine ) and alters the electronic density of the aromatic system, which in turn affects interactions with biological targets such as the sigma receptor (Ki = 675 nM for this compound [1] versus a reported Ki of 65 nM for a distinct sulfonyl morpholine derivative with different substituents [2]). These differences are not incremental; they can shift a compound's ADME profile, off-target liability, and ultimate utility in a research or industrial pipeline. The evidence below quantifies these distinctions, underscoring why procurement decisions must be compound-specific rather than class-based.

Quantitative Differentiation of 4-(4-Bromo-3-methylphenylsulfonyl)morpholine (380846-85-5) – Comparator-Based Evidence for Scientific Selection


Target Engagement Profile: Sigma Receptor Affinity with Quantified Selectivity Over Monoamine Transporters

4-(4-Bromo-3-methylphenylsulfonyl)morpholine exhibits a moderate binding affinity for the sigma non-opioid intracellular receptor 1 (Ki = 675 nM) as determined by radioligand displacement assays in rat liver membranes using [³H]DTG [1]. In the same experimental system, the compound shows reduced affinity for the sodium-dependent serotonin transporter (Ki = 1130 nM) and the sodium-dependent dopamine transporter (Ki = 3890 nM). This yields a selectivity ratio of approximately 1.7-fold for sigma over serotonin transporter and 5.8-fold over dopamine transporter, directly quantifying the compound's preferential binding profile.

Sigma receptor pharmacology Neuropharmacology Binding selectivity

Lipophilicity Optimization: 2.6-Fold Higher LogP Versus Unsubstituted Phenylsulfonyl Morpholine

The calculated octanol-water partition coefficient (LogP) for 4-(4-bromo-3-methylphenylsulfonyl)morpholine is 2.79710 , representing a substantial increase in lipophilicity compared to the unsubstituted 4-(phenylsulfonyl)morpholine, which has a LogP of 1.07 . This 2.6-fold difference is attributable to the electron-withdrawing bromo substituent and the electron-donating methyl group, which together enhance membrane permeability potential.

ADME Lipophilicity Drug-likeness

Purity and Quality Specifications: Available at ≥98% Purity with Analytical Certification

Multiple reputable vendors offer 4-(4-bromo-3-methylphenylsulfonyl)morpholine with a minimum purity specification of 98%, supported by analytical data including NMR, HPLC, and GC . One supplier (AKSci) provides a minimum purity of 95% with full analytical documentation . In contrast, many structurally related sulfonyl morpholine derivatives are available only at lower purities (90-95%) or without comprehensive analytical certification, increasing the risk of batch-to-batch variability in research outcomes.

Quality control Analytical chemistry Reproducibility

Optimal Research and Industrial Use Cases for 4-(4-Bromo-3-methylphenylsulfonyl)morpholine (CAS 380846-85-5) Based on Verified Evidence


Sigma Receptor Tool Compound Development

The compound's moderate affinity for sigma-1 receptors (Ki = 675 nM) with quantifiable selectivity over serotonin (1.7-fold) and dopamine (5.8-fold) transporters [1] makes it a valuable scaffold for developing sigma-1 biased ligands. Its defined selectivity profile allows researchers to probe sigma receptor pharmacology with reduced confounding effects from monoamine transporter modulation, an advantage over less-characterized sulfonyl morpholine analogs.

Lead Optimization for CNS-Penetrant Candidates

With a LogP of 2.80 , which is 2.6-fold higher than the unsubstituted phenyl analog, this compound offers a starting point for medicinal chemists aiming to improve blood-brain barrier penetration. The lipophilicity increase, driven by the bromo and methyl substituents, can be leveraged to enhance passive diffusion while maintaining the sulfonyl morpholine pharmacophore.

Analytical Method Development and Quality Control Standards

The commercial availability of this compound at ≥98% purity with full analytical certification (NMR, HPLC, GC) positions it as a reliable reference standard for method development in analytical chemistry laboratories. Its well-documented purity reduces the need for extensive in-house purification, streamlining assay development and cross-study comparability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-BROMO-3-METHYLPHENYLSULFONYL)MORPHOLINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.